3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol, also known as BKM120, is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is involved in cell growth, survival, and metabolism, and is frequently dysregulated in cancer. BKM120 has shown promise as an anticancer agent in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol is a selective inhibitor of class I PI3K isoforms, which are involved in cell growth, survival, and metabolism. By inhibiting these isoforms, this compound decreases the activity of downstream signaling pathways, including AKT/mTOR and ERK, which are critical for cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, decrease cell proliferation, and inhibit tumor growth in preclinical models. This compound has also been shown to have an effect on glucose metabolism, which may be relevant for its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol is its selectivity for class I PI3K isoforms, which allows for more targeted inhibition of the PI3K pathway. However, this compound can also have off-target effects, which may limit its usefulness in certain settings. Additionally, this compound can be difficult to solubilize, which can make it challenging to use in certain experimental systems.
Direcciones Futuras
There are several potential future directions for the study of 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. This compound has also been shown to have activity against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Finally, there is interest in developing more potent and selective inhibitors of the PI3K pathway, which may have improved efficacy and fewer off-target effects.
Métodos De Síntesis
The synthesis of 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol involves several steps, starting with the reaction of 5-bromothiophene-3-carboxaldehyde with methylsulfonyl chloride to form 5-bromothiophene-3-carboxaldehyde methyl sulfone. This intermediate is then reacted with 2-methylpropan-1-ol in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol has been extensively studied in preclinical models of cancer, where it has shown activity against a variety of tumor types, including breast, prostate, lung, and glioblastoma. This compound works by inhibiting the PI3K pathway, which is frequently dysregulated in cancer cells. This leads to decreased cell growth and survival, ultimately resulting in tumor regression.
Propiedades
IUPAC Name |
3-[(5-bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO3S2/c1-7(3-11)5-15(12,13)6-8-2-9(10)14-4-8/h2,4,7,11H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMCAQDDHJXSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CS(=O)(=O)CC1=CSC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.